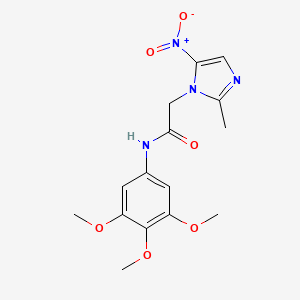![molecular formula C19H21NO5 B11494137 3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Amidation: The imine intermediate can then be reacted with 4-methylphenyl isocyanate to form the formamido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The formamido group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)propanoic acid: Lacks the formamido group.
3-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanoic acid group.
Uniqueness
The presence of both the formamido and carboxylic acid groups in 3-(3,4-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C19H21NO5/c1-12-4-6-13(7-5-12)19(23)20-15(11-18(21)22)14-8-9-16(24-2)17(10-14)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
XZPQJLOHGVKJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-diethoxy-4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494056.png)



![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11494085.png)
![2'-amino-1'-(3-chloro-4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494098.png)
![4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B11494104.png)
![methyl 11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11494105.png)

![Propanoic acid, 3,3,3-trifluoro-2-[[(1-methylethoxy)carbonyl]amino]-2-[(3-methylphenyl)amino]-, ethyl ester](/img/structure/B11494118.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11494129.png)
![ethyl 3-acetyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carboxylate](/img/structure/B11494142.png)
![5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494143.png)
